Lipophilicity Advantage Over the Published Antibacterial Lead Series
The target compound possesses a computed XLogP3 of 2.3 [1], which is approximately 1–2 log units lower than the lipophilicity typical of the primary hit-molecule and compound 2 from the Ivanenkov et al. (2019) antibacterial triazolo-azetidine series (estimated XLogP3 > 3.5 based on their described substituents) [2]. Lower lipophilicity is generally associated with reduced non-specific protein binding, lower hERG liability, and improved solubility—factors that are critical for advancing antibacterial hits into lead optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (2034265-10-4) |
| Comparator Or Baseline | Estimated XLogP3 > 3.5 for Ivanenkov et al. (2019) primary hit and compound 2 |
| Quantified Difference | Delta XLogP3 ~1.2–1.7 units (lower for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator XLogP3 estimated from molecular structures in the publication |
Why This Matters
A lower XLogP3 of 2.3 positions this compound in a more favorable physicochemical space for oral bioavailability and reduced toxicity risk compared to the more lipophilic antibacterial hits in the same scaffold class, making it a more attractive starting point for lead optimization campaigns that prioritize drug-like properties.
- [1] PubChem Compound Summary for CID 91624914, XLogP3 property. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Ivanenkov YA, et al. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019;22(5):346-354. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi: 10.1517/17460441003605098. View Source
